molecular formula C10H21N B2548152 (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine CAS No. 2248183-72-2

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine

Cat. No. B2548152
CAS RN: 2248183-72-2
M. Wt: 155.285
InChI Key: JXIPCMJMBGNPKK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound is also known as TMC or TMC-1 and is widely used in biochemical and physiological research.

Mechanism of Action

The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It is also believed to have an effect on the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to have anticonvulsant properties and to be effective in the treatment of epilepsy. In addition, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for the research on (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine. One area of research is the development of new chiral catalysts using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine as a ligand. Another area of research is the study of the effects of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine on the central nervous system, particularly its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine and its potential interactions with other drugs.

Synthesis Methods

The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a complex process that involves several steps. The most common method of synthesis is via the reaction of 2,2,3,3-tetramethylcyclopropylamine with (R)-1-chloro-2-propanol in the presence of a base catalyst. The reaction results in the formation of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine.

Scientific Research Applications

(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has a wide range of scientific research applications. It is commonly used as a ligand in the synthesis of chiral catalysts. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is used in biochemical and physiological research as a tool to study the effects of drugs on the central nervous system.

properties

IUPAC Name

(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPCMJMBGNPKK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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